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Cat. No.: B1237925

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the unsaturated aliphatic
hydrocarbon 3-dodecene, with a focus on its core physicochemical properties, chemical
behavior, and spectroscopic profile. 3-Dodecene, a long-chain alkene, exists as two geometric
isomers, (E)-3-dodecene and (2)-3-dodecene, the properties of which are detailed herein.
While specific applications in drug development are not documented in current literature, this
guide serves as a foundational resource for researchers interested in the characteristics and
potential of this molecule.

Physicochemical Properties

3-Dodecene is a C12 hydrocarbon with the molecular formula C12H24 and a molecular weight
of approximately 168.32 g/mol .[1][2] Its properties are influenced by the geometry of the
double bond at the C3 position. Both (E)- and (Z)-isomers are recognized as human
metabolites.[1][2]

Quantitative Data Summary

The following tables summarize the key physicochemical properties for both (E)- and (2)-
isomers of 3-dodecene. Data is compiled from various sources and includes both experimental
and predicted values.

Table 1: General Properties of 3-Dodecene Isomers
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Property (E)-3-Dodecene (Z2)-3-Dodecene
Molecular Formula C12H24[3] C12H24[1]
Molecular Weight 168.32 g/mol [3] 168.32 g/mol [1]
CAS Number 7206-14-6[3] 7239-23-8[1]
Synonyms trans-3-Dodecene[2] cis-3-Dodecenel[1]

Table 2: Physical and Chemical Properties of 3-Dodecene Isomers

Property (E)-3-Dodecene (Z)-3-Dodecene
Boiling Point 212.2 £ 7.0 °C (Predicted)[3] Not Available
) 0.764 £ 0.06 g/cm? (Predicted) )
Density Not Available
[3]
LogP (Octanol/Water) 6.613 (Estimated)[3] 5.8 (Predicted)[1]
Water Solubility Insoluble Insoluble

Spectroscopic Profile

The structural elucidation of 3-dodecene and its isomers relies on standard spectroscopic
techniques. While detailed spectral data with peak-by-peak assignments are not readily
available in the literature, the expected characteristics can be described.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The tH NMR spectrum of 3-dodecene is expected to show characteristic signals
for vinylic protons in the range of 5.0-6.0 ppm. The coupling constants between these vinylic
protons would be a key differentiator: a larger coupling constant (typically 11-18 Hz) is
expected for the trans protons in (E)-3-dodecene, while a smaller coupling constant
(typically 6-15 Hz) would be observed for the cis protons in (Z2)-3-dodecene. Other signals
would include multiplets for the allylic protons and overlapping signals for the aliphatic chain
protons.
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e 13C NMR: The 3C NMR spectrum will display signals for the two sp2-hybridized carbons of
the double bond in the range of 120-140 ppm. The remaining ten sp3-hybridized carbons of
the alkyl chain will appear at higher field (lower ppm values).

Infrared (IR) Spectroscopy

The IR spectra of alkenes are characterized by several key absorptions:

o =C-H Stretch: A moderate to weak band is expected to appear just above 3000 cm~1
(typically 3000-3100 cm~1), corresponding to the stretching vibration of the C-H bonds on the
double bond.[4][5]

e C=C Stretch: A weak to medium absorption band around 1640-1680 cm~1 is characteristic of
the carbon-carbon double bond stretch.[5] For a symmetrically substituted trans alkene, this
peak can be very weak or absent.

e =C-H Bend (Out-of-Plane): This is a highly diagnostic region. For the trans isomer, (E)-3-
dodecene, a strong, sharp peak is expected around 960-975 cm~1. For the cis isomer, (2)-3-
dodecene, a broad, medium-intensity peak is expected around 675-730 cm~1.[6]

Mass Spectrometry (MS)

In mass spectrometry, alkenes typically show a distinct molecular ion (M*) peak.[7] The
fragmentation of long-chain alkenes like 3-dodecene is characterized by cleavage at the allylic
position, which is the C-C bond adjacent to the double bond.[8] This cleavage results in the
formation of resonance-stabilized allylic carbocations.[8] The fragmentation pattern will produce
a series of peaks corresponding to the loss of alkyl radicals, with clusters of peaks separated
by 14 mass units (CHz2).[9]

Chemical Reactivity

As an unsaturated aliphatic hydrocarbon, 3-dodecene undergoes reactions typical of alkenes,
primarily involving the electrophilic addition across the carbon-carbon double bond.

Addition Reactions

o Halogenation: 3-Dodecene will react with halogens such as bromine (Brz2) or chlorine (Cl2) to
form 3,4-dihalododecane. The reaction proceeds through a cyclic halonium ion intermediate,
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typically resulting in anti-addition of the two halogen atoms.

o Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCI) across the double
bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that
already has more hydrogen atoms.

e Hydration: In the presence of an acid catalyst, water can add across the double bond to form
an alcohol. This reaction also follows Markovnikov's rule.

» Hydroboration-Oxidation: This two-step reaction provides a method for the anti-Markovnikov
hydration of the alkene.[10] Treatment of 3-dodecene with borane (BHs) followed by
oxidation with hydrogen peroxide and a base would yield dodecan-3-ol and dodecan-4-ol.[1]

[3]

Oxidation Reactions

o Epoxidation: Reaction with a peroxy acid, such as m-CPBA, will form an epoxide (oxirane) at
the C3-C4 position.

o Ozonolysis: Cleavage of the double bond with ozone (Os), followed by a workup step, will
break the molecule into two smaller carbonyl compounds. Reductive workup (e.g., with zinc)
would yield propanal and nonanal.

Polymerization

Like other alkenes, 3-dodecene can potentially undergo polymerization under specific catalytic
conditions, although it is less reactive than terminal alkenes.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and purification of 3-dodecene are
not readily available in the public literature. However, general synthetic strategies for internal
alkenes are well-established.

Potential Synthesis Workflow: Wittig Reaction

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from
aldehydes or ketones.[11] To synthesize 3-dodecene, one could react nonanal with a propyl-
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substituted phosphorus ylide. The stereochemical outcome ((E) vs. (Z)) can often be controlled
by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions.[12]

Ylide Formation
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Caption: General workflow for the potential synthesis of 3-Dodecene via the Wittig reaction.

General Purification and Analysis Workflow

For a liquid hydrocarbon mixture like the product of a 3-dodecene synthesis, purification would
typically involve distillation, followed by analytical verification of purity.
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Caption: General workflow for purification and analysis of 3-Dodecene isomers.
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Biological Activity and Toxicology
Biological Role

Both (E)-3-dodecene and (Z)-3-dodecene have been identified as human metabolites.[1][2]
(2)-3-dodecene is also described as a plant metabolite and a volatile oil component.[1]
However, the specific metabolic pathways involving these compounds have not been detailed
in the available literature.

Toxicological Profile

Toxicological information on 3-dodecene is limited. For (E)-3-dodecene, aggregated GHS
information indicates the following hazards:

o H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[2]

e H413: May cause long lasting harmful effects to aquatic life (Hazardous to the aquatic
environment, long-term hazard).[2]

For (2)-3-dodecene, a safety data sheet summary notes that overexposure may cause skin
and eye irritation and may have anesthetic effects such as drowsiness, dizziness, and
headache.[1]

Applications in Drug Development

A comprehensive search of the scientific literature did not reveal any specific applications of 3-
dodecene or its isomers as intermediates or active components in drug development or
pharmaceutical synthesis. Its long aliphatic chain and simple alkene functionality do not
immediately suggest a role as a key pharmacophore or a common building block for complex
drug molecules.

Conclusion

3-Dodecene is a simple long-chain alkene with well-defined stereoisomers. Its
physicochemical properties and chemical reactivity are consistent with those of other internal
alkenes. While it is known to be a human metabolite, its biological role is not well understood,
and its toxicological profile is not extensively studied. Currently, there is no documented
evidence of its use in drug development. This guide provides a consolidated source of available
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technical data for 3-dodecene, which may serve as a useful reference for researchers in

chemistry and related scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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